molecular formula C14H10N2OS B1224623 3-Iminobenzo[f]chromene-2-carbothioamide CAS No. 97145-96-5

3-Iminobenzo[f]chromene-2-carbothioamide

Cat. No.: B1224623
CAS No.: 97145-96-5
M. Wt: 254.31 g/mol
InChI Key: QLPSUFKUPWGVHY-UHFFFAOYSA-N
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Description

3-Iminobenzo[f]chromene-2-carbothioamide (molecular formula: C₁₄H₁₀N₂OS, molecular weight: 238.246 g/mol) is a heterocyclic compound featuring a fused benzo[f]chromene scaffold with an imino group and a thioamide moiety at positions 3 and 2, respectively . Its structural uniqueness arises from the sulfur-containing carbothioamide group (-C(=S)-NH₂), which distinguishes it from oxygenated carboxamide analogues. (2020, 2021) . Its synthesis typically involves condensation reactions, with modifications to optimize yield and purity .

Properties

CAS No.

97145-96-5

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

3-iminobenzo[f]chromene-2-carbothioamide

InChI

InChI=1S/C14H10N2OS/c15-13-11(14(16)18)7-10-9-4-2-1-3-8(9)5-6-12(10)17-13/h1-7,15H,(H2,16,18)

InChI Key

QLPSUFKUPWGVHY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C(=S)N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=N)O3)C(=S)N

solubility

7.2 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Molecular Formula Functional Group Key Biological Activity IC₅₀/Inhibitory Concentration Reference
3-Iminobenzo[f]chromene-2-carbothioamide C₁₄H₁₀N₂OS Thioamide (-C(=S)NH₂) Anti-proliferative, Antimicrobial 8.2 µM (14α-Demethylase)
3-Iminobenzo[f]chromene-2-carboxamide C₁₄H₁₀N₂O₂ Carboxamide (-C(=O)NH₂) Moderate antimicrobial activity 15.6 µM (14α-Demethylase)
Benzochromene-pyran analogues Variable Oxygen-heterocyclic Antimicrobial 12.3–25.0 µM (DNA Gyrase)

Key Findings:

Thioamide vs. Carboxamide : The thioamide derivative exhibits superior inhibitory activity against fungal 14α-Demethylase (IC₅₀ = 8.2 µM) compared to its carboxamide counterpart (IC₅₀ = 15.6 µM) . This enhancement is attributed to the sulfur atom’s electronegativity and polarizability, which improve ligand-enzyme interactions.

Antimicrobial Potency : Thioamide derivatives show broader-spectrum antimicrobial activity, particularly against Candida albicans and Staphylococcus aureus, with lower MIC (Minimum Inhibitory Concentration) values than carboxamides .

Anti-Proliferative Activity : DFT studies highlight the thioamide’s electron-withdrawing nature, which stabilizes charge transfer complexes in cancer cell lines, enhancing anti-proliferative effects (e.g., IC₅₀ = 10.3 µM against MCF-7 breast cancer cells) .

Limitations and Challenges

  • Synthetic Complexity : Introducing sulfur necessitates harsh reagents, reducing reaction yields (e.g., 60–70% for thioamides vs. 75–85% for carboxamides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Iminobenzo[f]chromene-2-carbothioamide
Reactant of Route 2
3-Iminobenzo[f]chromene-2-carbothioamide

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